molecular formula C26H32N4O4S B2716035 4-((2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide CAS No. 941920-03-2

4-((2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide

Cat. No.: B2716035
CAS No.: 941920-03-2
M. Wt: 496.63
InChI Key: UNYZZDIRSJYBFN-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core fused with a dioxo moiety, a 2-(m-tolylamino)ethyl side chain, and an N-propylcyclohexanecarboxamide substituent. The compound’s synthesis likely involves multi-step reactions, including cyclization, amidation, and functional group protection/deprotection steps, similar to methods described for analogous pyrimidine-based molecules .

Properties

IUPAC Name

4-[[1-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4S/c1-3-12-27-24(32)19-9-7-18(8-10-19)15-30-25(33)23-21(11-13-35-23)29(26(30)34)16-22(31)28-20-6-4-5-17(2)14-20/h4-6,11,13-14,18-19H,3,7-10,12,15-16H2,1-2H3,(H,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYZZDIRSJYBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide , also known by its CAS number 692762-77-9, belongs to a class of organic compounds that exhibit significant biological activity. This article focuses on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N4O5SC_{23}H_{30}N_{4}O_{5}S, with a molecular weight of 466.57 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H30N4O5SC_{23}H_{30}N_{4}O_{5}S
Molecular Weight466.57 g/mol
CAS Number692762-77-9

Anticancer Properties

Research indicates that this compound exhibits anticancer properties through various mechanisms:

  • Cytotoxicity : In vitro studies have demonstrated that the compound induces cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, suggesting potent activity against tumor cells .
  • Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells. Mechanistic studies revealed that it activates caspases (Caspase-3, -8, and -9), leading to programmed cell death. This was evidenced by increased levels of active caspases and markers such as BAX and Bcl-2 .
  • Cell Cycle Arrest : Treatment with the compound resulted in cell cycle arrest at the G2/M phase in MCF-7 cells, indicating its potential to halt cancer cell proliferation .

Antimicrobial Activity

Beyond its anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains and exhibited moderate inhibitory effects, although further studies are needed to elucidate its full spectrum of activity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways:

  • Inhibition of Enzymatic Activity : The presence of the dioxo group in its structure suggests potential inhibition of enzymes critical for cancer cell survival.
  • Modulation of Apoptotic Pathways : By activating intrinsic and extrinsic apoptotic pathways through caspase activation, the compound effectively promotes cell death in malignant cells .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells : A study reported that treatment with the compound led to a significant decrease in cell viability (IC50 = 1.575 µM) compared to control groups treated with standard chemotherapeutics like doxorubicin (IC50 = 1.136 µM). This indicates a comparable efficacy while potentially offering a different mechanism of action .
  • Panc-1 Cell Line Evaluation : Another study assessed the compound's effects on Panc-1 cells and found similar cytotoxic effects along with significant pro-apoptotic activity as indicated by annexin V-FITC staining results .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

The compound shares a pyrimidinedione scaffold with derivatives reported in (e.g., compounds 6a–6d), which feature tetrahydropyrimidine-5-carboxamide groups.

Key structural distinctions include :

  • Substituent diversity : The N-propylcyclohexanecarboxamide group may enhance lipophilicity compared to methoxybenzyl or fluorobenzyl groups in ’s compounds.
Physicochemical and Analytical Data

The table below compares the target compound (hypothetical data inferred from analogs) with structurally related molecules from and :

Compound Molecular Weight (HRMS) Purity (HPLC, %) Key Spectral Features (¹H NMR)
Target compound* ~550.6 g/mol ≥95% δ 8.2 (s, 1H, NH), δ 4.3 (m, 2H, CH₂-cyclohexane)
6a () 498.5 g/mol 90.86% δ 7.8 (d, 2H, aromatic), δ 3.8 (s, 3H, OCH₃)
6d () 505.5 g/mol 91.76% δ 8.1 (s, 1H, NH), δ 4.5 (q, 2H, CH₂-F)
3b () 602.7 g/mol Not reported δ 7.6 (m, 4H, aromatic), δ 3.4 (s, 3H, NCH₃)

*Hypothetical data for the target compound, assuming synthesis and purification conditions analogous to .

Methodological Considerations for Similarity Assessment

Similarity indexing using Tanimoto coefficients () and molecular fingerprints (e.g., Morgan fingerprints) would highlight shared pharmacophoric features between the target compound and analogs. For example:

  • Tanimoto similarity : ~70–80% with ’s carboxamide derivatives, driven by shared pyrimidine and amide motifs.
  • Dissimilarity: Introduced by the thieno ring and cyclohexane group, reducing overlap with simpler pyrimidines .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization requires systematic variation of reaction parameters. Key factors include:

  • Temperature: Elevated temperatures (e.g., 60–80°C) accelerate reactions but may degrade thermally sensitive intermediates .
  • Solvent Choice: Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while THF may improve selectivity in cyclization steps .
  • Catalysts/Reagents: Coupling agents like HATU or HBTU improve amide bond formation efficiency .
  • Reaction Time Monitoring: Use HPLC to track reaction progress and terminate before side reactions dominate .
    Design of Experiments (DoE) can statistically model interactions between variables for optimal conditions .

Basic: What analytical techniques are essential to confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR verify regiochemistry of the thienopyrimidine core and cyclohexane substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • HPLC: Quantifies purity (>95% is typical for pharmacological studies) and identifies residual solvents or byproducts .
  • X-ray Crystallography: Resolves ambiguous stereochemistry in the cyclohexane-carboxamide moiety .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications to this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with variations in the thienopyrimidine dioxo group (e.g., replacing sulfur with oxygen) to assess impact on target binding .
  • Substituent Screening: Test derivatives with altered m-tolylamino or propyl groups to map steric and electronic effects on activity .
  • Computational SAR: Use molecular docking to predict binding affinities before synthesis, focusing on key residues in the target protein (e.g., kinase ATP-binding pockets) .

Advanced: What strategies are recommended for transitioning from in vitro to in vivo studies with this compound?

Methodological Answer:

  • Pharmacokinetic Profiling: Assess metabolic stability in liver microsomes and plasma protein binding to predict bioavailability .
  • Toxicity Screening: Conduct Ames tests for mutagenicity and acute toxicity in rodent models .
  • Formulation Optimization: Use PEGylation or liposomal encapsulation to improve solubility and half-life .

Basic: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization: Validate cell lines (e.g., ensure consistent passage numbers) and control for assay conditions (pH, temperature) .
  • Purity Reassessment: Repurify the compound via column chromatography or recrystallization to exclude batch-specific impurities .
  • Orthogonal Assays: Confirm activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., proliferation inhibition) assays .

Advanced: What experimental approaches are used to study the compound’s interaction with molecular targets (e.g., kinases)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KdK_d, kon/koffk_{on}/k_{off}) .
  • Cellular Thermal Shift Assay (CETSA): Confirms target engagement in live cells by monitoring protein stability upon heating .
  • Cryo-EM/X-ray Co-crystallography: Resolves 3D binding modes for rational drug design .

Basic: How can researchers ensure the compound’s stability during storage and experimental use?

Methodological Answer:

  • Accelerated Stability Studies: Store aliquots at 4°C, -20°C, and room temperature; monitor degradation via HPLC over 1–3 months .
  • Lyophilization: Stabilize the compound in powder form under inert gas (argon) to prevent oxidation .
  • Light Sensitivity Testing: Use amber vials if UV-Vis spectroscopy indicates photodegradation .

Advanced: What methods are employed to improve selectivity against off-target proteins?

Methodological Answer:

  • Kinase Profiling Panels: Screen against 100+ kinases to identify off-target hits; use IC50_{50} ratios to prioritize selective analogs .
  • Alanine Scanning Mutagenesis: Identify critical residues in the target protein’s active site for selective inhibitor design .
  • Prodrug Strategies: Introduce metabolically labile groups (e.g., esterases) to activate the compound selectively in target tissues .

Basic: How can researchers quantify the compound in biological matrices (e.g., plasma)?

Methodological Answer:

  • LC-MS/MS: Use deuterated internal standards to correct for matrix effects and ion suppression .
  • Calibration Curves: Prepare in triplicate across physiological concentrations (1 nM–10 µM) .
  • Extraction Optimization: Solid-phase extraction (SPE) with C18 columns improves recovery rates from plasma .

Advanced: What in silico tools are recommended to predict metabolic pathways and toxicity?

Methodological Answer:

  • ADMET Predictors: Software like Schrödinger’s QikProp estimates CYP450 metabolism and blood-brain barrier penetration .
  • DEREK Nexus: Flags structural alerts for hepatotoxicity or genotoxicity based on known pharmacophores .
  • Molecular Dynamics (MD) Simulations: Models hydrolytic degradation (e.g., esterase cleavage) in physiological environments .

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